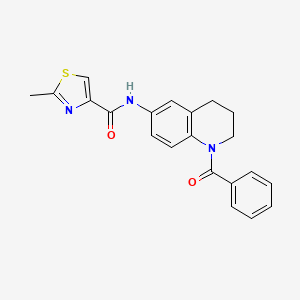

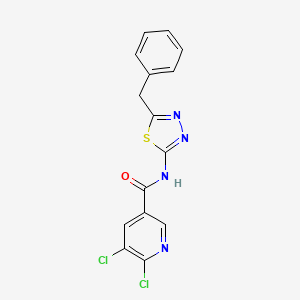

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylthiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Cyclopropanation Processes : A study by Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process. This research highlighted a method for generating a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, providing insights into cyclopropanation mechanisms and the synthesis of new types of heterocyclic systems Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002.

Oxidative Ugi-type Multicomponent Reactions : Ngouansavanh and Zhu (2007) described the application of iodoxybenzoic acid (IBX)-mediated oxidative Ugi-type multicomponent reactions for the N and C1 functionalization of tetrahydroisoquinoline. This method facilitated the synthesis of 1,2-diacylated adducts, showing a versatile approach to functionalize tetrahydroisoquinoline compounds Ngouansavanh & Zhu, 2007.

Heterocyclization of Carboxamides : Novikov, Vostrov, and Maslivets (2005) investigated the heterocyclization of N-Phenylanthranylamide effected by aroyl ketenes. This study resulted in the formation of (E)-2-aroylmethylene-1-phenyl-1,2,3,4-tetrahydroquinazolin-4-ones, contributing to the development of new synthetic methods for heterocyclic enaminoketones Novikov, Vostrov, & Maslivets, 2005.

Biological Activities

Antitumor and Antimicrobial Activities : Research by Deady et al. (2000) synthesized and evaluated the cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. These compounds exhibited significant cytotoxic activities against a panel of cell lines, indicating their potential as antitumor agents Deady, Rodemann, Finlay, Baguley, & Denny, 2000.

Anticancer Agents Synthesis : Redda, Gangapuram, and Ardley (2010) investigated the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, highlighting their cytotoxic activities against breast cancer cell lines. This study provided evidence for the potential of tetrahydroisoquinoline derivatives in cancer treatment Redda, Gangapuram, & Ardley, 2010.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-22-18(13-27-14)20(25)23-17-9-10-19-16(12-17)8-5-11-24(19)21(26)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBOIHXDPUDESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylthiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2639524.png)

![O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B2639526.png)

![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2639532.png)